2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyridazinone core (4,5-dihydropyridazin-3(2H)-one) with three distinct substituents:
- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing tetrahydrothiophene ring, which enhances polarity and may influence metabolic stability .
- 4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl carbonyl group: A piperazine-derived moiety conjugated to a cinnamyl (styryl) group, likely contributing to receptor-binding affinity or solubility modulation .
Properties
Molecular Formula |
C22H28N4O4S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C22H28N4O4S/c27-21-9-8-20(23-26(21)19-10-16-31(29,30)17-19)22(28)25-14-12-24(13-15-25)11-4-7-18-5-2-1-3-6-18/h1-7,19H,8-17H2/b7-4+ |
InChI Key |
AYUSNURLLSIJMS-QPJJXVBHSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazin-3(2H)-one derivatives are a well-studied class of compounds. Below is a detailed comparison of the target compound with structurally related molecules from the literature:
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
The sulfone group in the tetrahydrothiophene substituent increases hydrophilicity relative to non-sulfonated analogs, which may improve aqueous solubility .
Substituent Effects: The cinnamyl-piperazine group is unique among the compared compounds. This moiety is structurally analogous to phenylpropenoids found in Populus buds, which are known for anti-inflammatory and antibacterial effects . In contrast, benzo[b][1,4]thiazepine-substituted pyridazinones (4g, 4h) exhibit anticancer activity, likely due to planar aromatic systems enabling DNA intercalation .
However, methods for analogous pyridazinones (e.g., alkylation with K₂CO₃ in acetone ) may be adaptable.
Research Findings and Trends
- Bioactivity Correlation: Pyridazinones with electron-withdrawing groups (e.g., Cl in 3a-3h) show enhanced antimicrobial activity, while bulky substituents (e.g., cinnamyl-piperazine in the target compound) may favor receptor-specific interactions .
- Thermal Stability : Higher melting points in compounds like 4g, 4h (192°C) vs. 3a-3h (120–220°C) suggest that fused-ring systems improve crystallinity .
Biological Activity
The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one is a complex organic molecule notable for its unique structural features that include a tetrahydrothiophene ring, a piperazine moiety, and a pyridazinone core. This structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.
The molecular formula of the compound is C_{20}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 398.52 g/mol. The presence of multiple functional groups indicates potential reactivity and interaction with various biological targets.
Biological Activities
Preliminary studies indicate that compounds structurally similar to this molecule exhibit a range of biological activities, including:
- Anticonvulsant Activity : Some derivatives have shown efficacy in models of epilepsy and seizures. For instance, related compounds like KM-568 demonstrated significant anticonvulsant properties across various animal models, including maximal electroshock and kindling models .
- Antitumor Activity : There is potential for anticancer properties based on structural comparisons with known antitumor agents. Research into similar piperazine derivatives has indicated activity against several cancer cell lines.
- Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests possible neuroprotective effects, which are being investigated in the context of neurodegenerative diseases.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, studies suggest interactions with key receptors and pathways:
- GABA_A Receptor Modulation : Similar compounds have been shown to interact with GABA_A receptors, which play a crucial role in mediating inhibitory neurotransmission.
- Serotonergic and Dopaminergic Pathways : The piperazine moiety may facilitate interactions with serotonin and dopamine receptors, influencing mood and behavior.
Research Findings
Recent research has focused on elucidating the pharmacodynamics and pharmacokinetics of this compound. Key findings include:
Case Studies
Several case studies have highlighted the biological potential of related compounds:
- KM-568 : This compound demonstrated significant anticonvulsant activity across multiple models, establishing it as a lead for further development in epilepsy treatment .
- Piperazine Derivatives : Various studies have explored the anticancer properties of piperazine derivatives similar to our compound, showing promise against different cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
